![molecular formula C20H22FN5O2S B2410203 2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide CAS No. 1171843-20-1](/img/structure/B2410203.png)
2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide is a useful research compound. Its molecular formula is C20H22FN5O2S and its molecular weight is 415.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic Activity
Research indicates that compounds structurally related to 2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide have been synthesized and studied for their analgesic activities. In one study, a series of [1,3]thiazolo-[4,5-d] pyridazine-4(5Н)-ones demonstrated significant analgesic effects in vivo, suggesting potential therapeutic applications for pain management (Demchenko et al., 2012).
Antimicrobial Agents
Another study synthesized novel derivatives structurally similar to this compound, exhibiting broad-spectrum antibacterial activity. These compounds showed a higher inhibitory effect on Gram-positive strains compared to Gram-negative ones and significant activity against Candida albicans fungus (Faidallah et al., 2013).
Anticancer Activity
A related study focused on the synthesis and anticancer activity of thiazolopyrimidines. The study concluded that specific structural features, such as the presence of a hydrogen donor/acceptor domain and a hydrophobic aryl ring system, significantly influenced the anticancer activity of these compounds (Selvam et al., 2012).
Anti-inflammatory and Antinociceptive Activities
Research also indicates the potential for compounds similar to this compound in exhibiting anti-inflammatory and antinociceptive activities. A study synthesized thiazolo [3,2-a] pyrimidine derivatives, which displayed significant activities in these areas, suggesting their potential in treating inflammation and pain (Alam et al., 2010).
properties
IUPAC Name |
2-[7-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O2S/c1-12(2)22-15(27)11-26-19(28)17-18(29-20(23-17)25-9-3-4-10-25)16(24-26)13-5-7-14(21)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXWGLWZJWFJBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)C2=C(C(=N1)C3=CC=C(C=C3)F)SC(=N2)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]acetamide](/img/structure/B2410122.png)
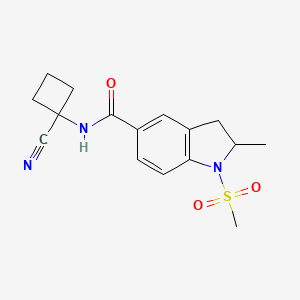
![3-isopentyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2410127.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2410128.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2410129.png)
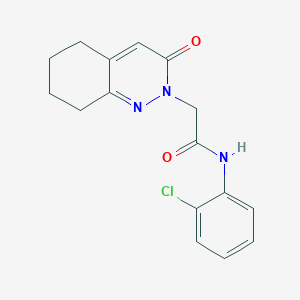


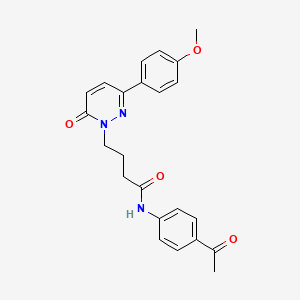
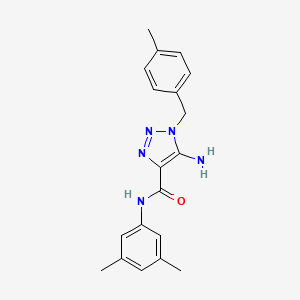

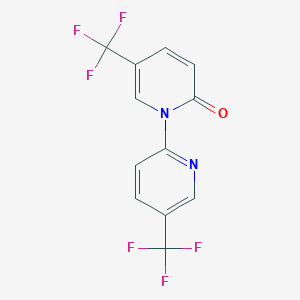

![N-(5-fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2410142.png)